REACTION_CXSMILES
|
[N+](=CC(OCC)=O)=[N-].[CH2:9]([CH:17]1[CH2:19][CH:18]1[C:20]([OH:22])=O)[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].O=S(Cl)[Cl:25]>C=CCCCCCCCC.[O-]S([O-])(=O)=O.[Cu+2]>[CH2:9]([CH:17]1[CH2:19][CH:18]1[C:20]([Cl:25])=[O:22])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=CC(=O)OCC
|
Name
|
|
Quantity
|
10 g
|
Type
|
solvent
|
Smiles
|
C=CCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)C1C(C1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[O-]S(=O)(=O)[O-].[Cu+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C=[N+]=[N-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=CCCCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To one of the necks was fitted a water cooled condenser
|
Type
|
ADDITION
|
Details
|
to the other an addition funnel filled with a solution of 7.5 g
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
ADDITION
|
Details
|
after the completion of addition until nitrogen evolution
|
Type
|
FILTRATION
|
Details
|
After filtering CuSO4
|
Type
|
CUSTOM
|
Details
|
the entire bulk of the reaction products was chromatographed quickly on silica gel
|
Type
|
WASH
|
Details
|
eluting with 1:1 mixture
|
Type
|
TEMPERATURE
|
Details
|
by refluxing with 2.4 g
|
Type
|
WASH
|
Details
|
The hydrolysate was washed with ether
|
Type
|
CUSTOM
|
Details
|
to remove unreacted esters
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ether
|
Type
|
CUSTOM
|
Details
|
The concentrated ether extracts gave 2.2 g
|
Type
|
CUSTOM
|
Details
|
Evaporation of excess SOCl2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |